molecular formula C31H46O8 B1259053 Acinospesigenin C

Acinospesigenin C

Cat. No. B1259053
M. Wt: 546.7 g/mol
InChI Key: HZHAFXOYSFFNOQ-GBTVSPHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acinospesigenin C is a natural product found in Phytolacca icosandra, Phytolacca octandra, and Phytolacca acinosa with data available.

Scientific Research Applications

1. Discovery and Characterization

Acinospesigenin C, along with its analogs Acinospesigenin A and B, was isolated from the berries of Phytolacca acinosa. These compounds are characterized as specific types of triterpenoids. Their chemical structures have been detailed, providing foundational knowledge for further research and potential applications (Koul, Razdan, & Andotra, 2003).

2. Pharmacological Activities

Initial studies have shown that Acinospesigenin C exhibits antiedemic activity in albino rats, indicating its potential for therapeutic uses. The specific activity was observed with an LD(50) of 10-15 mg/kg mass, suggesting a potent effect in animal models (Koul, Razdan, & Andotra, 2003).

3. Chemical Analysis

Further chemical investigation of Acinospesigenin C was conducted through the study of hydrolyzed aqueous methanolic extracts from the leaves of Phytolacca acinosa. This research contributes to a deeper understanding of the compound's chemical properties and potential biochemical pathways (Spengel & Schaffner, 1989).

properties

Product Name

Acinospesigenin C

Molecular Formula

C31H46O8

Molecular Weight

546.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aS,13R,14bS)-9-formyl-10,11,13-trihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,16,18-23,33-35H,7-12,14-15H2,1-6H3,(H,36,37)/t18-,19+,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1

InChI Key

HZHAFXOYSFFNOQ-GBTVSPHMSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)O)[C@@H]2C1)C)C(=O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)O)C2C1)C)C(=O)O)C(=O)OC

synonyms

acinospesigenin C
olean-12-en-23-al-2 beta,3 beta,11 alpha-trihydroxy-30-methoxycarbonyl-28-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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